NVP-HSP990

Catalog No.
S547880
CAS No.
934343-74-5
M.F
C20H18FN5O2
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-HSP990

CAS Number

934343-74-5

Product Name

NVP-HSP990

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1

InChI Key

WSMQUUGTQYPVPD-OAHLLOKOSA-N

SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HSP990; HSP-990; HSP 990; NVP HSP 990; NVP-HSP990; NVP HSP-990;

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Isomeric SMILES

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Description

The exact mass of the compound (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is 379.14445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Heat Shock Protein 90 (HSP90)

NVP-HSP990 is a potent inhibitor of Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein essential for the stability and function of various client proteins involved in cancer cell proliferation and survival. By inhibiting HSP90, NVP-HSP990 disrupts the folding and maturation of these client proteins, leading to their degradation and ultimately causing cancer cell death [].

This mode of action makes NVP-HSP990 a promising candidate for cancer therapy, particularly for targeting tumors with mutations that lead to dependence on HSP90 client proteins for survival.

Preclinical Studies

NVP-HSP990 has shown promising anti-tumor activity in various preclinical studies, including cell line models and animal models of cancer [, ]. These studies have demonstrated that NVP-HSP990 can effectively inhibit tumor growth and induce cancer cell death across a range of cancer types.

NVP-HSP990 is a novel compound classified as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous client proteins, many of which are implicated in cancer progression. The chemical structure of NVP-HSP990 is defined by its IUPAC name: (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. This compound was developed through high-throughput screening and structure-based optimization, leading to its identification as a potent and selective inhibitor of Hsp90 isoforms, including Hsp90α, Hsp90β, and Grp94 .

There is no current information on the mechanism of action of this specific molecule. However, pyridopyrimidinones have been investigated for their potential to interact with enzymes and receptors in the body [].

Due to the lack of research on this specific compound, no safety information is available. However, similar molecules can sometimes have properties like genotoxicity or cytotoxicity, so proper handling is essential when working with unknown compounds [].

NVP-HSP990 functions primarily through competitive inhibition of the ATP-binding site of Hsp90. This inhibition disrupts the chaperoning function of Hsp90, leading to the degradation of client proteins involved in oncogenic signaling pathways. The binding affinity of NVP-HSP990 to various Hsp90 isoforms has been quantified with IC50 values indicating its potency: 0.6 nmol/L for Hsp90α, 0.8 nmol/L for Hsp90β, and 8.5 nmol/L for Grp94 . Additionally, NVP-HSP990 has been shown to dissociate the Hsp90-p23 complex and induce the expression of heat shock protein 70 (Hsp70), which is often a cellular response to stress .

The biological activity of NVP-HSP990 has been extensively studied in preclinical models. It exhibits broad-spectrum antitumor activity across various cancer cell lines, including those from gastric adenocarcinoma and multiple myeloma. In vitro studies have demonstrated that NVP-HSP990 effectively reduces cell viability and induces apoptosis in sensitive cell lines at low nanomolar concentrations (EC50 values ranging from 8 to 21 nM) . Furthermore, when combined with other chemotherapeutic agents like melphalan, it enhances apoptotic signaling pathways, demonstrating synergistic effects that improve therapeutic outcomes .

The synthesis of NVP-HSP990 involves several key steps that utilize standard organic chemistry techniques. The process begins with the formation of the pyrido-pyrimidinone scaffold through multi-step reactions involving amination and fluorination steps to introduce the necessary functional groups. Specific details on the synthetic route have been documented in scientific literature, highlighting the importance of maintaining purity and yield throughout the synthesis process . The compound is typically stored as a stock solution in dimethyl sulfoxide at low temperatures to preserve its stability .

NVP-HSP990 is primarily being investigated for its potential applications in oncology as an effective treatment option for various cancers characterized by aberrant Hsp90 activity. Its ability to downregulate oncogenic client proteins makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments . Additionally, its favorable pharmacokinetic properties—such as a half-life of approximately 146 minutes and an oral bioavailability of 76%—support its development as an orally administered therapeutic agent .

Interaction studies have revealed that NVP-HSP990 not only inhibits Hsp90 but also alters the dynamics of protein complexes within cells. For instance, it has been shown to disrupt the interaction between Hsp90 and client proteins like c-Met, which is critical for tumor growth and survival . These studies are crucial for understanding how NVP-HSP990 can be effectively integrated into treatment regimens and what potential resistance mechanisms may arise.

NVP-HSP990 belongs to a class of small molecule inhibitors targeting Hsp90. Other notable compounds include:

  • NVP-AUY922: A resorcinol-containing inhibitor with distinct structural features.
  • BIIB021: A purine scaffold-based inhibitor known for its antitumor activity.
  • XL888: A 2-aminoterephthalamide derivative that also targets Hsp90.
  • Debio 0932: An imidazopyridine compound with similar mechanisms.

Comparison Table

CompoundStructural ClassIC50 (Hsp90α)IC50 (Hsp90β)Unique Features
NVP-HSP990Aminopyrimidine0.6 nmol/L0.8 nmol/LHigh selectivity and oral bioavailability
NVP-AUY922Resorcinol~14 nmol/L~12 nmol/LBroad-spectrum activity
BIIB021Purine~30 nmol/L~25 nmol/LEffective in various solid tumors
XL8882-Aminoterephthalamide~20 nmol/L~15 nmol/LFocused on specific cancer types
Debio 0932Imidazopyridine~25 nmol/L~20 nmol/LTargeting multiple oncogenic pathways

NVP-HSP990's unique structural characteristics and superior potency against specific Hsp90 isoforms set it apart from these other inhibitors, making it a promising candidate for further clinical development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

379.14445300 g/mol

Monoisotopic Mass

379.14445300 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0WBA7B62L

Wikipedia

Hsp-990

Dates

Modify: 2023-08-15
1: Spagnoletti G, Li Bergolis V, Piscazzi A, Giannelli F, Condelli V, Sisinni L, Bove G, Storto G, Landriscina M. Cyclin-dependent kinase 1 targeting improves sensitivity to radiation in BRAF V600E colorectal carcinoma cells. Tumour Biol. 2018 Apr;40(4):1010428318770957. doi: 10.1177/1010428318770957. PubMed PMID: 29663854.
2: Moriya C, Taniguchi H, Nagatoishi S, Igarashi H, Tsumoto K, Imai K. PRDM14 directly interacts with heat shock proteins HSP90α and glucose-regulated protein 78. Cancer Sci. 2018 Feb;109(2):373-383. doi: 10.1111/cas.13458. Epub 2017 Dec 28. PubMed PMID: 29178343; PubMed Central PMCID: PMC5797828.
3: Lee SL, Dempsey-Hibbert NC, Vimalachandran D, Wardle TD, Sutton PA, Williams JH. Re-examining HSPC1 inhibitors. Cell Stress Chaperones. 2017 Mar;22(2):293-306. doi: 10.1007/s12192-017-0774-0. Epub 2017 Mar 2. PubMed PMID: 28255900; PubMed Central PMCID: PMC5352602.
4: Palladino G, Notarangelo T, Pannone G, Piscazzi A, Lamacchia O, Sisinni L, Spagnoletti G, Toti P, Santoro A, Storto G, Bufo P, Cignarelli M, Esposito F, Landriscina M. TRAP1 regulates cell cycle and apoptosis in thyroid carcinoma cells. Endocr Relat Cancer. 2016 Sep;23(9):699-709. doi: 10.1530/ERC-16-0063. Epub 2016 Jul 15. PubMed PMID: 27422900.
5: Li L, An M, Shen H, Huang X, Yao X, Liu J, Zhu F, Zhang S, Chen S, He L, Zhang J, Zou Z, Jiang Y. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole. Am J Transl Res. 2015 Dec 15;7(12):2589-602. eCollection 2015. PubMed PMID: 26885259; PubMed Central PMCID: PMC4731659.
6: Spreafico A, Delord JP, De Mattos-Arruda L, Berge Y, Rodon J, Cottura E, Bedard PL, Akimov M, Lu H, Pain S, Kaag A, Siu LL, Cortes J. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies. Br J Cancer. 2015 Feb 17;112(4):650-9. doi: 10.1038/bjc.2014.653. Epub 2015 Jan 27. PubMed PMID: 25625276; PubMed Central PMCID: PMC4333497.
7: Koul D, Yao J, Wan S, Yuan Y, Sulman E, Lang F, Yung WK, Colman H. Retraction: Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig 2-positive glioma tumor-initiating cells. Cancer Res. 2014 Nov 15;74(22):6731-2. doi: 10.1158/0008-5472.CAN-14-2966. PubMed PMID: 25398854; PubMed Central PMCID: PMC4381954.
8: McBride CM, Levine B, Xia Y, Bellamacina C, Machajewski T, Gao Z, Renhowe P, Antonios-McCrea W, Barsanti P, Brinner K, Costales A, Doughan B, Lin X, Louie A, McKenna M, Mendenhall K, Poon D, Rico A, Wang M, Williams TE, Abrams T, Fong S, Hendrickson T, Lei D, Lin J, Menezes D, Pryer N, Taverna P, Xu Y, Zhou Y, Shafer CM. Design, structure-activity relationship, and in vivo characterization of the development candidate NVP-HSP990. J Med Chem. 2014 Nov 13;57(21):9124-9. doi: 10.1021/jm501107q. Epub 2014 Nov 4. PubMed PMID: 25368984.
9: Condelli V, Piscazzi A, Sisinni L, Matassa DS, Maddalena F, Lettini G, Simeon V, Palladino G, Amoroso MR, Trino S, Esposito F, Landriscina M. TRAP1 is involved in BRAF regulation and downstream attenuation of ERK phosphorylation and cell-cycle progression: a novel target for BRAF-mutated colorectal tumors. Cancer Res. 2014 Nov 15;74(22):6693-704. doi: 10.1158/0008-5472.CAN-14-1331. Epub 2014 Sep 19. PubMed PMID: 25239454.
10: Wachsberger PR, Lawrence YR, Liu Y, Rice B, Feo N, Leiby B, Dicker AP. Hsp90 inhibition enhances PI-3 kinase inhibition and radiosensitivity in glioblastoma. J Cancer Res Clin Oncol. 2014 Apr;140(4):573-82. doi: 10.1007/s00432-014-1594-6. Epub 2014 Feb 6. PubMed PMID: 24500492.
11: Aguilà M, Bevilacqua D, McCulley C, Schwarz N, Athanasiou D, Kanuga N, Novoselov SS, Lange CA, Ali RR, Bainbridge JW, Gias C, Coffey PJ, Garriga P, Cheetham ME. Hsp90 inhibition protects against inherited retinal degeneration. Hum Mol Genet. 2014 Apr 15;23(8):2164-75. doi: 10.1093/hmg/ddt613. Epub 2013 Dec 2. PubMed PMID: 24301679; PubMed Central PMCID: PMC3959821.
12: Zitzmann K, Ailer G, Vlotides G, Spoettl G, Maurer J, Göke B, Beuschlein F, Auernhammer CJ. Potent antitumor activity of the novel HSP90 inhibitors AUY922 and HSP990 in neuroendocrine carcinoid cells. Int J Oncol. 2013 Dec;43(6):1824-32. doi: 10.3892/ijo.2013.2130. Epub 2013 Oct 4. PubMed PMID: 24100469; PubMed Central PMCID: PMC3834873.
13: Gillis JL, Selth LA, Centenera MM, Townley SL, Sun S, Plymate SR, Tilley WD, Butler LM. Constitutively-active androgen receptor variants function independently of the HSP90 chaperone but do not confer resistance to HSP90 inhibitors. Oncotarget. 2013 May;4(5):691-704. PubMed PMID: 23674566; PubMed Central PMCID: PMC3742830.
14: Fu J, Koul D, Yao J, Wang S, Yuan Y, Colman H, Sulman EP, Lang FF, Yung WK. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells. Cancer Res. 2013 May 15;73(10):3062-74. doi: 10.1158/0008-5472.CAN-12-2033. Epub 2013 Mar 14. Retraction in: Koul D, Yao J, Wan S, Yuan Y, Sulman E, Lang F, Yung WK, Colman H. Cancer Res. 2014 Nov 15;74(22):6731-2. PubMed PMID: 23492364; PubMed Central PMCID: PMC3655088.
15: Milanović D, Firat E, Grosu AL, Niedermann G. Increased radiosensitivity and radiothermosensitivity of human pancreatic MIA PaCa-2 and U251 glioblastoma cell lines treated with the novel Hsp90 inhibitor NVP-HSP990. Radiat Oncol. 2013 Feb 28;8:42. doi: 10.1186/1748-717X-8-42. PubMed PMID: 23448094; PubMed Central PMCID: PMC3599905.
16: Centenera MM, Gillis JL, Hanson AR, Jindal S, Taylor RA, Risbridger GP, Sutherland PD, Scher HI, Raj GV, Knudsen KE, Yeadon T; Australian Prostate Cancer BioResource, Tilley WD, Butler LM. Evidence for efficacy of new Hsp90 inhibitors revealed by ex vivo culture of human prostate tumors. Clin Cancer Res. 2012 Jul 1;18(13):3562-70. doi: 10.1158/1078-0432.CCR-12-0782. Epub 2012 May 9. PubMed PMID: 22573351.
17: Lamottke B, Kaiser M, Mieth M, Heider U, Gao Z, Nikolova Z, Jensen MR, Sterz J, von Metzler I, Sezer O. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases. Eur J Haematol. 2012 May;88(5):406-15. doi: 10.1111/j.1600-0609.2012.01764.x. Epub 2012 Mar 21. PubMed PMID: 22309072.
18: Stühmer T, Iskandarov K, Gao Z, Bumm T, Grella E, Jensen MR, Einsele H, Chatterjee M, Bargou RC. Preclinical activity of the novel orally bioavailable HSP90 inhibitor NVP-HSP990 against multiple myeloma cells. Anticancer Res. 2012 Feb;32(2):453-62. PubMed PMID: 22287732.
19: Menezes DL, Taverna P, Jensen MR, Abrams T, Stuart D, Yu GK, Duhl D, Machajewski T, Sellers WR, Pryer NK, Gao Z. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo. Mol Cancer Ther. 2012 Mar;11(3):730-9. doi: 10.1158/1535-7163.MCT-11-0667. Epub 2012 Jan 12. PubMed PMID: 22246440.
20: Khong T, Spencer A. Targeting HSP 90 induces apoptosis and inhibits critical survival and proliferation pathways in multiple myeloma. Mol Cancer Ther. 2011 Oct;10(10):1909-17. doi: 10.1158/1535-7163.MCT-11-0174. Epub 2011 Aug 22. PubMed PMID: 21859842.

Explore Compound Types